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Fibroblast Activation Protein (FAP), a serine protease, has emerged as a compelling

therapeutic target in oncology. Its expression is highly restricted in normal adult tissues but

significantly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of a vast

majority of epithelial cancers, including breast, lung, colorectal, and pancreatic carcinomas.[1]

[2] This differential expression makes FAP an ideal candidate for targeted therapies designed

to selectively attack the tumor microenvironment while sparing healthy cells.[3][4]

This guide provides an objective, data-driven comparison of the leading therapeutic modalities

targeting FAP: radiopharmaceuticals, Chimeric Antigen Receptor (CAR) T-cell therapies, and

Antibody-Drug Conjugates (ADCs). We will delve into their mechanisms of action, present

supporting experimental and clinical data, and outline the methodologies behind key studies.

FAP-Targeted Radiopharmaceuticals: The
Theranostic Revolution
FAP-targeted radiopharmaceuticals, which use a FAP-binding molecule to deliver a radioactive

payload directly to the tumor, are currently the most clinically advanced modality.[5] This

approach allows for both diagnosis (imaging) and therapy (treatment) using the same

molecular target, a concept known as "theranostics."[6] Several FAP inhibitors (FAPI) and

peptide-based ligands have been developed and labeled with various radionuclides.[5][7]
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FAP-2286

177Lu

(Therapy)

68Ga

(Imaging)

Phase 1/2

(LuMIERE)[8]

[9][10]

Advanced/Me

tastatic Solid

Tumors

Confirmed

Partial

Response

(PR): 9.1%

(1/11 pts).

Stable

Disease

(SD): 9.1%

(1/11 pts).[9]

No Dose-

Limiting

Toxicities

(DLTs) or

Grade 3/4

Adverse

Events (AEs)

in the initial

cohort.[8]

Mean

absorbed

kidney dose:

0.66–1.93

Gy.[8]

FAP-2286
177Lu

(Therapy)

Prospective

Study[11]

Advanced

Lung Cancer

Overall

Response

Rate (ORR):

77.78%.

Median

Progression-

Free Survival

(PFS): 6

months.

Median

Overall

Survival

(OS): 10

months.[11]

No Grade 3/4

toxicity

events were

observed.[11]
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FAPI-46
90Y

(Therapy)

Retrospective

Study[12][13]

Advanced

Sarcomas &

other Solid

Tumors

Disease

control

(RECIST):

44%

(primarily in

sarcoma

patients).[12]

PERCIST

response:

55%.[12]

Treatment

was well-

tolerated;

critical organ

radiation

dose limits

were not

reached.[13]

LNC1004

(EB-FAPI)

177Lu

(Therapy)
Phase 1[14]

Metastatic

Radioiodine-

Refractory

Thyroid

Cancer

Objective

Response

Rate (ORR):

25%. Disease

Control Rate

(DCR): 83%.

[14]

Favorable

safety profile

with few

serious AEs.

Optimal dose

determined to

be 3.33 GBq.

[14]

OncoFAP-23
177Lu

(Therapy)

Preclinical[15

]

Renal &

Colon Cancer

Models

(mice)

Potent single-

agent

anticancer

activity. High

and

prolonged

tumor uptake

(~16% ID/g at

96h).[15]

Low

accumulation

in healthy

organs.[15]

Experimental Protocol: The LuMIERE Clinical Trial for
177Lu-FAP-2286
The LuMIERE study (NCT04939610) is a Phase 1/2 trial designed to evaluate the safety,

dosimetry, and preliminary efficacy of 177Lu-FAP-2286.[2][8]
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Patient Selection: Adult patients with advanced/metastatic solid tumors, refractory to

standard treatments, are enrolled.[8]

Screening: Patients undergo PET imaging with 68Ga-FAP-2286 to confirm FAP expression

in target lesions.[8]

Treatment: Eligible patients receive an intravenous (IV) dose of 177Lu-FAP-2286 at the start

of each 6-week cycle, for up to 6 cycles.[8]

Dose Escalation (Phase 1): The maximum tolerated dose (MTD) is determined using a

Bayesian Optimal Interval (BOIN) design.[8] Cohorts have been treated with doses including

3.7, 5.55, and 7.4 GBq.[9][16]

Efficacy Assessment: Tumor response is evaluated based on RECIST v1.1 criteria.[8]

Safety and Dosimetry: Adverse events are monitored continuously. Dosimetry calculations

are performed to determine the absorbed radiation dose in critical organs like the kidneys

and red marrow.[8]
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Fig. 1: Workflow of the LuMIERE clinical trial for 177Lu-FAP-2286.
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FAP-Targeted CAR T-Cell Therapy: Engineering a
Living Drug
CAR T-cell therapy involves genetically modifying a patient's own T-cells to recognize and kill

cancer cells. Targeting FAP with CAR T-cells aims to destroy the supportive tumor stroma,

thereby collapsing the tumor's infrastructure.[17][18] This approach has shown promise in

preclinical models but faces potential safety hurdles.[17][19]

Quantitative Data Summary: FAP-Targeted CAR T-Cells
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FAP-CAR T CD28/CD3ζ
Preclinical[17

]

Lung Cancer

(A549)

Significantly

decreased

tumor growth

and improved

survival in

mouse

models

compared to

controls.[17]

No significant

toxicity was

observed in

mice for at

least two

days post-

treatment.[17]

FAP-CAR T 4-1BB/CD3ζ
Preclinical[17

]

Various solid

tumors

Significantly

reduced

tumor growth

by 35-50% in

three different

mouse

models.[17]

No significant

toxicity

observed in

treated mice.

[17]

FAP-CAR T 4-1BB/CD3ζ
Preclinical[19

]

Multiple

tumor types

(CDX & PDX

models)

Potent killing

of human and

murine FAP-

positive

tumor cells

and CAFs in

vivo.[19]

Demonstrate

d to be

biologically

safe with low-

level on-

target, off-

tumor toxicity

(OTOT) in

mouse

models.[19]

Note: Clinical data for FAP-targeted CAR T-cells is limited. A key challenge is managing

potential on-target, off-tumor toxicity, as FAP is expressed in some healthy tissues during

processes like wound healing and in bone marrow stromal cells, which has led to concerns

about cachexia and bone toxicity in preclinical studies.[19]
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FAP-Targeted Antibody-Drug Conjugates (ADCs): A
Guided Missile Approach
ADCs link a potent cytotoxic agent (payload) to a monoclonal antibody that targets a specific

tumor antigen.[20] A FAP-targeted ADC is designed to deliver its payload directly to the FAP-

expressing CAFs in the tumor stroma, leading to their destruction and subsequent anti-tumor

effects.[21]
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Compound Payload
Phase/Stud
y

Cancer
Types

Key
Efficacy
Data

Key Safety
Findings

OMTX705 Tubulysin Phase 1[20]

Advanced

Carcinomas

& Sarcomas

Monotherapy:

Best

response was

Stable

Disease (SD)

in 26% of

patients.

Combination

w/

Pembrolizum

ab: Partial

Response

(PR) in 4% (1

MSS CRC, 1

PDAC); SD in

33%.

No DLTs

observed.

Most frequent

related

TEAEs:

asthenia

(35%),

increased

AST (14%),

diarrhea

(8%), anemia

(8%).[20]

OncoFAP-

GlyPro-

MMAE

MMAE
Preclinical[22

]

Mouse

Cancer

Models

Selectively

delivers

MMAE

payload to

the tumor.

Extremely

low uptake

and release

in healthy

organs

observed via

mass

spectrometry.

[22]

Mechanisms and Signaling Pathways
FAP is not merely a passive marker; it actively contributes to cancer progression. It promotes

tumor growth, migration, and angiogenesis through several signaling pathways.[1][23]

Therapies targeting FAP aim to either directly kill FAP-expressing cells or inhibit these pro-

tumorigenic functions.
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FAP expression can lead to the activation of key intracellular signaling cascades, including the

PI3K/AKT, Ras-ERK, and STAT3 pathways, which are central to cell proliferation, survival, and

invasion.[1][23][24][25]

FAP

PI3K/AKT PathwayRas-ERK Pathway STAT3 Pathway

Cell Proliferation Migration & InvasionAngiogenesis

Radiopharmaceutical
(e.g., 177Lu-FAP-2286)

FAP-expressing
Cancer-Associated

Fibroblast (CAF)Binds to FAP
DNA Damage
from β-particle

Radiation

Antibody-Drug Conjugate
(e.g., OMTX705)

Binds to FAP

Payload Release
(e.g., Tubulysin)

Inhibits Cell Division

CAR T-Cell

Binds to FAP

Granzyme/Perforin
Mediated Apoptosis

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.648187/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7487063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5746330/
https://pubmed.ncbi.nlm.nih.gov/29207091/
https://www.benchchem.com/product/b12403998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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